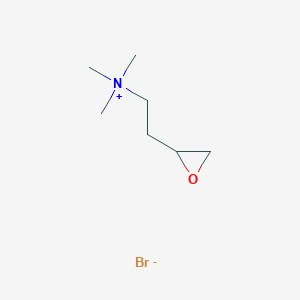![molecular formula C40H76O8Sn B14399415 Bis(acetyloxy)[bis(octadecanoyloxy)]stannane CAS No. 88439-64-9](/img/structure/B14399415.png)
Bis(acetyloxy)[bis(octadecanoyloxy)]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(acetyloxy)[bis(octadecanoyloxy)]stannane is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups this compound is known for its unique structure, which includes acetyloxy and octadecanoyloxy groups attached to a central tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(acetyloxy)[bis(octadecanoyloxy)]stannane typically involves the reaction of tin(IV) chloride with acetic anhydride and octadecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
SnCl4+2CH3COOCOCH3+2C18H35COOH→this compound+4HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Bis(acetyloxy)[bis(octadecanoyloxy)]stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The acetyloxy and octadecanoyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
Bis(acetyloxy)[bis(octadecanoyloxy)]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s organotin structure makes it a candidate for studying biological interactions and potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of bis(acetyloxy)[bis(octadecanoyloxy)]stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The acetyloxy and octadecanoyloxy groups can facilitate the compound’s binding to specific sites, leading to various biochemical effects. The tin center can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyltin diacetate
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin bis(2-ethylhexanoate)
Uniqueness
Bis(acetyloxy)[bis(octadecanoyloxy)]stannane is unique due to its specific combination of acetyloxy and octadecanoyloxy groups attached to the tin center. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that other organotin compounds may not fulfill.
Propiedades
Número CAS |
88439-64-9 |
|---|---|
Fórmula molecular |
C40H76O8Sn |
Peso molecular |
803.7 g/mol |
Nombre IUPAC |
[diacetyloxy(octadecanoyloxy)stannyl] octadecanoate |
InChI |
InChI=1S/2C18H36O2.2C2H4O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-2(3)4;/h2*2-17H2,1H3,(H,19,20);2*1H3,(H,3,4);/q;;;;+4/p-4 |
Clave InChI |
BSRZJEVJQYTQSY-UHFFFAOYSA-J |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O[Sn](OC(=O)C)(OC(=O)C)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
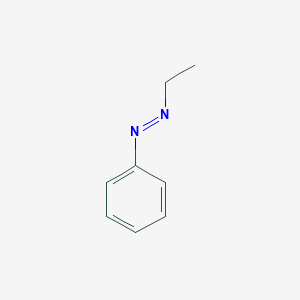
![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)
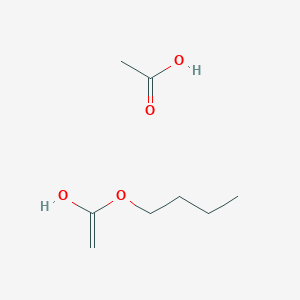
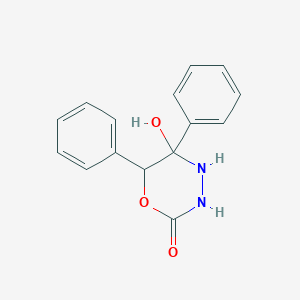
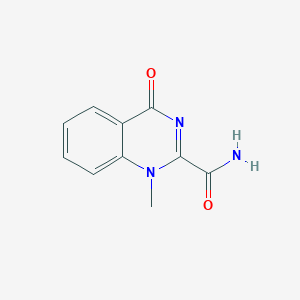


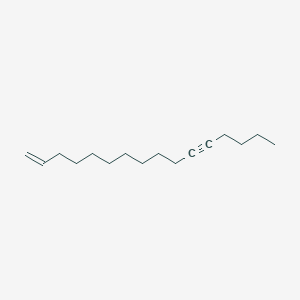
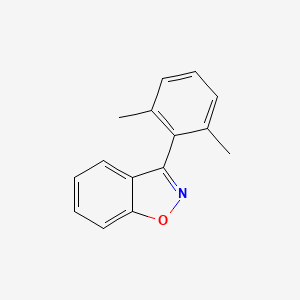
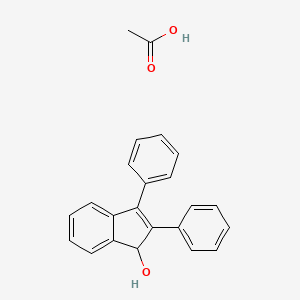
![1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane](/img/structure/B14399410.png)
